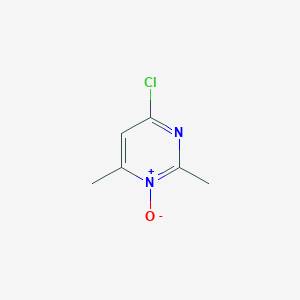
4-Chloro-2,6-dimethylpyrimidine 1-oxide
Cat. No. B8506767
M. Wt: 158.58 g/mol
InChI Key: BYOCTKLVRVDWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05438058
Procedure details


100 ml of piperidine are introduced into a 250 ml three-necked flask fitted with a thermometer, a condenser and a magnetic stirrer and 13.5 g (8.51×10-2 mol) of 2,4-dimethyl-6-chloropyrimidine 3-oxide are then added, in solid portions, in a manner such that exothermic heat does not develop beyond 60° C. The reaction mixture is then allowed to return to ambient temperature; the piperidinium hydrochloride is then removed from the mixture by filtration and the filtrate is evaporated to dryness. The crude oil obtained crystallises rapidly at ambient temperature. The crystalline mass is dissolved in a minimum of ethanol and ethyl ether is then added cold until precipitation occurs. The mixture is stirred for half an hour and the precipitate is then filtered off and drained. A final filtration through silica gel using the dichloromethane/methanol (90/10) eluent system allows white crystals to be obtained.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:7]([O-:8])=[C:6]([CH3:9])[CH:5]=[C:4](Cl)[N:3]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH3:1][C:2]1[N+:7]([O-:8])=[C:6]([CH3:9])[CH:5]=[C:4]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=CC(=[N+]1[O-])C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are then added, in solid portions, in a manner such
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
that exothermic heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not develop beyond 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the piperidinium hydrochloride is then removed from the mixture by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude oil obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallises rapidly at ambient temperature
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystalline mass is dissolved in a minimum of ethanol and ethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then added cold
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is then filtered off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A final filtration through silica gel using the dichloromethane/methanol (90/10) eluent system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=NC(=CC(=[N+]1[O-])C)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
